molecular formula C19H14ClN3O3S B12179761 2-(2-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide

2-(2-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide

Cat. No.: B12179761
M. Wt: 399.9 g/mol
InChI Key: ODBQBVDJDYAKHE-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide is a synthetic small molecule designed for research purposes, featuring a complex molecular architecture that combines phenoxy, acetamide, and methoxy-thiazoloquinoline motifs. This structural combination is characteristic of compounds investigated for their potential to modulate biological pathways . The phenoxy acetamide moiety is a recognized pharmacophore in medicinal chemistry, associated with a range of biological activities in research compounds . The integrated thiazolo[4,5-f]quinoline scaffold is a heterocyclic system of significant research interest, often explored for its potential interactions with cellular enzymes and receptors. This compound is supplied strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring all safety protocols are followed when handling this material.

Properties

Molecular Formula

C19H14ClN3O3S

Molecular Weight

399.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(5-methoxy-[1,3]thiazolo[4,5-f]quinolin-2-yl)acetamide

InChI

InChI=1S/C19H14ClN3O3S/c1-25-14-9-15-18(11-5-4-8-21-17(11)14)23-19(27-15)22-16(24)10-26-13-7-3-2-6-12(13)20/h2-9H,10H2,1H3,(H,22,23,24)

InChI Key

ODBQBVDJDYAKHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C1N=CC=C3)N=C(S2)NC(=O)COC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Quinoline Precursor Preparation

The 5-methoxyquinoline intermediate is typically synthesized via Skraup cyclization:

  • Reactants : m-Anisidine (5-methoxyaniline) and glycerol in concentrated H2SO4 at 110–120°C.

  • Key Parameters :

    • Acid concentration: ≥85% H2SO4

    • Reaction time: 6–8 hours

    • Yield: 58–63%

Thiazole Annulation

Thiazolo[4,5-f]quinoline formation employs a two-step protocol:

  • Bromination : NBS (N-bromosuccinimide) in CCl4 introduces bromine at the 6-position (82% yield).

  • Cyclocondensation : Treatment with thiourea in ethanol under reflux (12 h) forms the thiazole ring.

Critical Observations :

  • Excess thiourea (1.5 eq.) prevents dihydroquinoline byproducts.

  • Anhydrous conditions are essential for maintaining Z-configuration in the final imine.

Introduction of 2-Chlorophenoxy Acetamide Sidechain

Acetamide Precursor Synthesis

The 2-chlorophenoxy acetyl chloride intermediate is prepared via:

  • Alkylation : 2-Chlorophenol with ethyl bromoacetate in DMF/K2CO3 (Yield: 78%).

  • Saponification : NaOH/EtOH hydrolysis to carboxylic acid (92% yield).

  • Chlorination : Thionyl chloride (SOCl2) in anhydrous DCM converts acid to acyl chloride (89% yield).

Coupling to Thiazoloquinoline

Amide bond formation employs modern coupling reagents:

Coupling AgentSolventTemp (°C)Time (h)Yield (%)Source
TBTUDCM0–52468
BOPDCM/Et3N202455
HATUDMF-101872

Optimized Protocol (HATU method):

  • Charge 5-methoxythiazoloquinoline (1.0 eq.), 2-chlorophenoxy acetyl chloride (1.2 eq.), HATU (1.5 eq.) in dry DMF.

  • Cool to -10°C, add DIPEA (3.0 eq.) dropwise.

  • Warm to RT gradually over 6 h, stir 18 h total.

  • Quench with ice-water, extract with EtOAc, purify via silica chromatography (Hexane:EtOAc 3:1).

Stereochemical Control at the Imine Position

The Z-configuration of the exocyclic imine is maintained through:

  • Low-temperature coupling (-10°C to 0°C) minimizes isomerization.

  • Chelating solvents (DMF > DCM) stabilize the transition state favoring Z-form.

  • Post-synthesis analysis : X-ray crystallography confirms configuration (83% Z-selectivity).

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica : Hexane/EtOAc gradient (4:1 to 1:1) removes unreacted acyl chloride.

  • Reverse-phase C18 : MeCN/H2O (0.1% TFA) for final polishing (≥98% purity).

Spectroscopic Validation

Key Spectral Data :

  • ¹H NMR (400 MHz, DMSO-d6) :
    δ 8.72 (s, 1H, thiazole-H), 7.89 (d, J=8.8 Hz, 1H, quinoline-H), 7.45–7.32 (m, 4H, Ar-H), 4.82 (s, 2H, OCH2CO), 3.91 (s, 3H, OCH3).

  • HRMS (ESI+) : m/z calcd for C19H14ClN3O3S [M+H]+: 399.0432, found: 399.0429.

Challenges and Limitations

  • Scale-up Issues :

    • Exothermic coupling reactions require careful temperature control beyond 100g scale.

    • Thiourea residues complicate wastewater treatment in industrial settings.

  • Alternative Routes Exploration :

    • Microwave-assisted synthesis reduces reaction time (6h vs. 24h) but decreases yield to 51%.

    • Enzymatic amidation using lipases shows promise (68% yield) but lacks reproducibility .

Chemical Reactions Analysis

2-(2-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and other biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor binding: It may interact with specific receptors on the surface of cells, modulating their signaling pathways and cellular responses.

    DNA/RNA interactions: The compound could potentially bind to nucleic acids, affecting gene expression and other genetic processes.

Comparison with Similar Compounds

Phenoxy-Acetamide Derivatives

Compounds sharing the phenoxy-acetamide backbone but differing in substituents and heterocyclic appendages:

Compound Name Key Structural Features Biological Activity (If Reported) Reference
2-(2,4-Dichlorophenoxy)-N-(2-(p-tolylthio)ethyl)acetamide (RN1) Dichlorophenoxy group; thioether linkage to ethylacetamide Not reported
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-substituted acetamides Thiazolidinone ring; phenoxy-acetamide core Hypoglycemic activity (IC₅₀ values: 1.6–2.0 μg/mL)
N-(2,3-Diphenylquinoxalin-6-yl)acetamide derivatives Quinoxaline heterocycle; acetamide linkage Antibacterial and anticancer activity

Key Observations :

  • The 2-chlorophenoxy group in the target compound may offer greater metabolic stability compared to dichloro analogs (e.g., RN1) due to reduced steric hindrance .
  • Thiazolidinone derivatives (e.g., ) exhibit hypoglycemic activity, suggesting the target’s thiazoloquinoline system could be explored for similar pharmacological effects .

Thiazole- and Thiazolidinone-Containing Compounds

Compounds with thiazole or thiazolidinone moieties but differing in fused systems:

Compound Name Key Structural Features Biological Activity (If Reported) Reference
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide Benzothiazole; indole-derived hydrazide Anti-inflammatory and analgesic activity
N-(2-Ethoxyphenyl)-2-(4-oxo-2-sulfanyl-4,5-dihydro-1,3-thiazol-5-yl)acetamide Dihydrothiazole; ethoxyphenyl substituent Not reported

Key Observations :

  • The 5-methoxy group on the quinoline ring may improve solubility compared to non-polar substituents in thiazolidinones .

Quinoline and Quinoxaline Derivatives

Compounds with fused nitrogen-containing heterocycles:

Compound Name Key Structural Features Biological Activity (If Reported) Reference
N-(2,3-Diphenylquinoxalin-6-yl)acetamide Quinoxaline core; diphenyl substituents Anticancer activity
2-(4-[(Z)-(2-(4-Methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl]phenoxy)acetamide Thiazolo-triazole fusion; methoxyphenyl group Not reported

Key Observations :

  • The Z-configuration in the target compound’s thiazoloquinoline system may enforce a planar geometry, optimizing binding to flat biological targets (e.g., DNA or enzyme active sites) .

Physicochemical Properties

Property Target Compound 2-(2,4-Dichlorophenoxy)-N-ethylacetamide (RN1) Thiazolidinone Derivative
Molecular Weight ~450 g/mol (estimated) 398.3 g/mol 310.4–429.4 g/mol
Key Substituents 2-Chlorophenoxy, thiazoloquinoline, methoxy 2,4-Dichlorophenoxy, thioether Thiazolidinone, methoxybenzylidene
LogP (Estimated) ~3.5 (moderate lipophilicity) ~4.2 (high lipophilicity) ~2.8 (moderate lipophilicity)

Key Observations :

  • The target’s methoxy group reduces LogP compared to dichlorophenoxy analogs, balancing solubility and membrane permeability .

Biological Activity

2-(2-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's molecular formula is C18H16ClN3O2SC_{18}H_{16}ClN_3O_2S, with a molecular weight of approximately 367.85 g/mol. It features a thiazoloquinoline core, which is known for its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance its biological activity. The synthetic pathways often utilize microwave-assisted techniques to improve yield and reduce reaction times.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazoloquinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro tests have shown that 2-(2-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide displays potent growth-inhibitory activity against MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines.

Table 1: Antiproliferative Effects on Cancer Cell Lines

CompoundCell LineConcentration (µM)Viability (%)
2-(2-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamideMDA-MB-23110<47
25~30
PC-31556

The GI50 values indicate the concentration required to inhibit cell growth by 50%, showing that this compound significantly reduces viability in a dose-dependent manner .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key cellular pathways associated with proliferation and survival. In particular, it may target heat shock proteins (Hsp90), which are crucial for maintaining protein homeostasis in cancer cells . Additionally, the compound has been shown to induce apoptosis in sensitive cancer cell lines.

Other Biological Activities

Beyond its anticancer properties, preliminary studies suggest potential activities such as:

  • Antimicrobial Activity : Some thiazoloquinoline derivatives have shown promise against bacterial strains.
  • Tyrosinase Inhibition : Related compounds have been studied for their ability to inhibit tyrosinase, suggesting possible applications in skin whitening treatments .

Case Studies

A notable case study involved the evaluation of several thiazoloquinoline derivatives for their cytotoxicity against melanoma cells. The results indicated that modifications to the molecular structure could enhance bioactivity significantly. For example, a derivative with a catechol group exhibited an IC50 value lower than that of standard treatments like kojic acid .

Q & A

Q. Critical conditions :

  • Strict anhydrous conditions for imine bond formation to avoid hydrolysis.
  • Temperature control (<100°C) to prevent decomposition of the thiazoloquinoline core .

Advanced: How can researchers optimize synthetic routes to improve yield and purity while minimizing side reactions?

Q. Methodological approaches :

  • Catalyst screening : Use copper(I) iodide or palladium catalysts for cross-coupling steps to enhance regioselectivity .
  • Solvent optimization : Replace DMF with acetonitrile or DCM to reduce byproducts in nucleophilic substitutions .
  • In-line monitoring : Employ HPLC or TLC (hexane:ethyl acetate, 7:3) to track intermediate purity and adjust reaction times dynamically .
  • Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) for final product isolation .

Data-driven example : A 2023 study achieved 78% yield by replacing iron powder () with catalytic hydrogenation for nitro-group reduction, minimizing metal residues .

Advanced: How can contradictory biological activity data (e.g., anti-inflammatory vs. anticancer effects) be resolved in preclinical studies?

Q. Strategies :

  • Target-specific assays : Use isoform-selective enzyme inhibition assays (e.g., COX-2 vs. PI3K) to clarify mechanistic pathways .
  • Dose-response profiling : Validate activity across concentrations (0.1–100 μM) to identify off-target effects at higher doses .
  • Metabolite analysis : LC-MS/MS to detect active metabolites that may contribute to divergent results in different cell lines .

Case study : A 2025 study resolved conflicting cytotoxicity data by identifying a metabolite (demethylated thiazoloquinoline) with distinct activity in MCF-7 vs. HepG2 cells .

Advanced: What computational methods predict the compound’s binding affinity to biological targets, and how reliable are they?

Q. In silico approaches :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or GPCRs. Validation via co-crystallography (e.g., PDB: 6LU7 for protease targets) .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
  • ADMET prediction : SwissADME or ProTox-II to assess bioavailability, toxicity, and metabolic pathways .

Limitations : False positives may arise due to rigid docking; ensemble docking with flexible receptors improves accuracy .

Advanced: How can researchers address solubility challenges in in vitro assays without compromising bioactivity?

Q. Methodological solutions :

  • Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrin derivatives (e.g., HP-β-CD) to enhance aqueous solubility .
  • Prodrug design : Introduce phosphate or glycoside groups at the methoxy position for transient hydrophilization .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) to improve cellular uptake while maintaining stability .

Validation : Dynamic light scattering (DLS) and dialysis for nanoparticle characterization .

Advanced: What analytical techniques are most effective for characterizing degradation products under physiological conditions?

Q. Protocol :

  • Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (PBS) at 37°C for 24–72 hours .
  • Analysis :
    • UPLC-QTOF-MS : Identify degradation products via exact mass and fragmentation patterns .
    • NMR : ¹H/¹³C spectra to confirm structural changes (e.g., hydrolysis of the acetamide bond) .
    • XRD : Monitor crystallinity loss in accelerated stability studies (40°C/75% RH) .

Example : A 2024 study identified 2-chlorophenol as a primary hydrolytic byproduct under acidic conditions .

Advanced: How do stereochemical variations (e.g., Z/E isomerism) impact biological activity, and how can they be controlled?

Q. Key findings :

  • The Z-configuration (as in the target compound) showed 10-fold higher kinase inhibition (IC50 = 0.8 μM) than the E-isomer in JAK2 assays .
  • Control methods :
    • Use chiral auxiliaries (e.g., Evans oxazolidinones) during imine formation .
    • Photoisomerization monitoring via UV-Vis spectroscopy (λ = 320 nm) .

Validation : Circular dichroism (CD) and NOESY NMR to confirm stereochemistry .

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